Sodium (2-oxocyclohexylidene)methanolate
Description
Contextualization within Enolate Chemistry Principles
Sodium (2-oxocyclohexylidene)methanolate is a classic example of an enolate, a class of organic anions fundamental to carbon-carbon bond formation in organic synthesis. Enolates are derived from the deprotonation of a carbon atom alpha (α) to a carbonyl group. The resulting anion is stabilized by resonance, delocalizing the negative charge between the α-carbon and the oxygen atom of the former carbonyl group.
In the case of this compound, the negative charge is delocalized over the oxygen and carbon atoms within the (2-oxocyclohexylidene)methanolate framework, with the positively charged sodium ion providing electrostatic stabilization. vulcanchem.com This resonance stabilization is key to its formation and reactivity. The molecular structure features a cyclohexenone ring fused to a methanolate group, creating a stable yet highly reactive nucleophilic species. vulcanchem.com Due to this delocalization, enolates like this compound can act as potent nucleophiles, reacting with a wide range of electrophiles at the α-carbon.
Significance as a Versatile Synthetic Intermediate
The utility of this compound in academic research stems from its role as a versatile synthetic intermediate. As a pre-formed enolate, it offers advantages in controlling the regioselectivity of reactions. Its nucleophilic character allows it to participate in a variety of crucial bond-forming reactions.
One of the primary applications for intermediates of this type is in condensation reactions. For example, the parent compound, 1,3-cyclohexanedione, is known to undergo condensation with aromatic aldehydes to synthesize xanthene derivatives. researchgate.net this compound represents the key reactive intermediate in such base-catalyzed processes. Its use allows for the direct coupling with electrophiles, bypassing the in-situ enolate formation step.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H9NaO2 |
|---|---|
Molecular Weight |
148.13 g/mol |
IUPAC Name |
sodium;(Z)-(2-oxocyclohexylidene)methanolate |
InChI |
InChI=1S/C7H10O2.Na/c8-5-6-3-1-2-4-7(6)9;/h5,8H,1-4H2;/q;+1/p-1/b6-5-; |
InChI Key |
KUDIADBKFNARIF-YSMBQZINSA-M |
Isomeric SMILES |
C1CCC(=O)/C(=C\[O-])/C1.[Na+] |
Canonical SMILES |
C1CCC(=O)C(=C[O-])C1.[Na+] |
Origin of Product |
United States |
Synthesis Methodologies and Precursor Chemistry
Conventional Synthetic Routes
The most established methods for the synthesis of Sodium (2-oxocyclohexylidene)methanolate rely on the Claisen condensation reaction, specifically the formylation of cyclohexanone (B45756) using various formylating agents in the presence of a base.
Cyclohexanone-Based Formylation Reactions
Formylation of cyclohexanone is a key transformation that introduces a C1 unit at the α-position to the carbonyl group. This reaction typically employs a formate (B1220265) ester as the formyl source and a base to generate the requisite enolate nucleophile.
A common and efficient method for the preparation of this compound involves the reaction of cyclohexanone with methyl formate in the presence of sodium methoxide (B1231860). In this reaction, sodium methoxide serves as a strong base, deprotonating the α-carbon of cyclohexanone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl formate. The subsequent elimination of a methoxide ion yields the β-keto aldehyde, 2-formylcyclohexanone, which exists in equilibrium with its more stable enol tautomer, 2-(hydroxymethylene)cyclohexanone. The presence of sodium methoxide ensures the formation of the final product as its sodium salt, this compound.
The reaction is typically carried out in a non-polar, aprotic solvent to favor the condensation reaction. The stoichiometry of the reactants is crucial for achieving high yields, with a slight excess of the formylating agent and base often being employed.
Table 1: Reaction Parameters for Cyclohexanone Formylation with Methyl Formate and Sodium Methoxide
| Parameter | Value |
| Cyclohexanone | 1 equivalent |
| Methyl Formate | 1.1-1.5 equivalents |
| Sodium Methoxide | 1.1-1.5 equivalents |
| Solvent | Diethyl ether, Benzene, or Toluene |
| Temperature | 0 °C to room temperature |
| Reaction Time | Several hours to overnight |
Similar to the use of methyl formate, ethyl formate can also be effectively employed as a formylating agent in this synthesis. The reaction mechanism remains identical, with sodium methoxide or sodium ethoxide acting as the base to generate the cyclohexanone enolate. The choice between methyl and ethyl formate often depends on factors such as availability, cost, and desired reaction conditions. The use of sodium ethoxide as a base in conjunction with ethyl formate is a common variation.
Table 2: Comparison of Formylating Agents
| Formylating Agent | Base | Typical Yield |
| Methyl Formate | Sodium Methoxide | Good to Excellent |
| Ethyl Formate | Sodium Methoxide/Ethoxide | Good to Excellent |
Role of Sodium Methoxide in Enolate Formation
Sodium methoxide (CH₃ONa) plays a pivotal role in the formylation of cyclohexanone. As a strong alkoxide base, its primary function is to abstract an acidic α-hydrogen from the cyclohexanone molecule. This deprotonation step is reversible and leads to the formation of a resonance-stabilized enolate ion. The equilibrium of this acid-base reaction lies towards the formation of the enolate due to the greater acidity of the α-protons of the ketone (pKa ≈ 19-20 in DMSO) compared to methanol (B129727) (pKa ≈ 29 in DMSO).
The generated enolate is a potent nucleophile. The negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group, with the major resonance contributor having the charge on the more electronegative oxygen atom. However, in reactions, it is often the α-carbon that acts as the nucleophilic center, attacking the electrophilic formylating agent. The sodium cation (Na⁺) acts as a counterion to the enolate, forming an ion pair in the reaction medium.
Advanced Enolate Generation Strategies
While conventional methods using alkoxides are effective, advanced strategies for enolate generation can offer advantages in terms of reaction control and efficiency, particularly when dealing with less reactive substrates or when seeking to avoid side reactions.
Deprotonation with Strong Bases
The use of exceptionally strong, non-nucleophilic bases can drive the enolate formation to completion, offering a higher concentration of the active nucleophile and potentially leading to cleaner reactions with higher yields.
One such powerful base is sodium hydride (NaH). Sodium hydride is an ionic hydride that reacts irreversibly with the acidic α-protons of cyclohexanone to generate the sodium enolate and hydrogen gas. The evolution of hydrogen gas drives the reaction to completion, ensuring a quantitative formation of the enolate. This method is particularly useful when a stoichiometric amount of the enolate is desired before the addition of the electrophile. A patent describes a procedure where cyclohexanone is added to a mixture of sodium hydride and ethyl formate in hexane, yielding 2-hydroxymethylenecyclohexanone after workup, which is the protonated form of the target compound.
Another potent base that can be employed is lithium diisopropylamide (LDA). LDA is a strong, sterically hindered, non-nucleophilic base that is highly effective for the deprotonation of ketones. Its bulky nature minimizes the likelihood of nucleophilic attack on the carbonyl carbon of the ketone or the formate ester. While not as commonly cited for this specific transformation as sodium methoxide or sodium hydride, the principles of its reactivity make it a viable and powerful alternative for generating the cyclohexanone enolate in a clean and controlled manner.
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks/Signals |
| Infrared (IR) | Strong absorption bands around 1650–1700 cm⁻¹ (C=O stretch) and 1200–1250 cm⁻¹ (C-O stretch). vulcanchem.com |
| Nuclear Magnetic Resonance (¹H NMR) | Distinct signals for the cyclohexenone protons (δ 2.1–2.5 ppm) and the methine proton of the methanolate group. vulcanchem.com |
Sodium Hydride Mediated Synthesis
Sodium hydride (NaH) is a powerful, non-nucleophilic base frequently employed for the quantitative deprotonation of carbonyl compounds, including β-dicarbonyl systems like 2-formylcyclohexanone. wikipedia.org Its strength as a base ensures the essentially irreversible formation of the corresponding sodium enolate. researchgate.net
A common and effective method for the synthesis of the neutral precursor, 2-(hydroxymethylene)cyclohexan-1-one, which exists in equilibrium with its sodium salt in the presence of a sodium base, is through a Claisen condensation of cyclohexanone with an appropriate formylating agent, such as ethyl formate, using sodium hydride as the base. libretexts.org
Reaction Scheme:
Comparative Analysis of Base Efficacy in Enolate Formation
The choice of base is critical in the formation of enolates, influencing reaction rates, yields, and in some cases, the regioselectivity of deprotonation. For the synthesis of this compound from 2-formylcyclohexanone, several bases can be considered, each with distinct advantages and disadvantages.
Strong, Non-Nucleophilic Bases: Sodium hydride (NaH) and sodium amide (NaNH₂) are examples of strong, non-nucleophilic bases that are highly effective for the quantitative formation of enolates. organic-chemistry.org Their high basicity ensures that the equilibrium lies far to the side of the enolate, leading to complete conversion of the starting carbonyl compound. organic-chemistry.org The use of such strong bases is particularly advantageous when subsequent reactions of the enolate, such as alkylation, are planned, as it minimizes the presence of the potentially reactive neutral carbonyl compound. wikipedia.org
Alkoxide Bases: Weaker bases, such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt), can also be employed for the deprotonation of β-dicarbonyl compounds. organic-chemistry.org The increased acidity of the α-proton in 2-formylcyclohexanone, due to the presence of two electron-withdrawing carbonyl groups, makes it susceptible to deprotonation by alkoxides. masterorganicchemistry.com While the equilibrium may not be as overwhelmingly in favor of the enolate as with sodium hydride, the formation of the highly resonance-stabilized enolate of the β-keto ester still drives the reaction forward. wikipedia.orgmasterorganicchemistry.com Alkoxide bases are often used in Claisen condensations to produce β-keto esters. wikipedia.org
The efficacy of different bases in the context of the Claisen condensation, a reaction analogous to the formylation of cyclohexanone, can provide insights into their relative performance. Generally, stronger bases like sodium hydride or sodium amide can lead to higher yields in Claisen-type condensations compared to alkoxides. organic-chemistry.org
Below is a comparative table illustrating the general characteristics and efficacy of different bases for the formation of the enolate of 2-formylcyclohexanone.
| Base | pKa of Conjugate Acid | Typical Solvent(s) | Key Characteristics | Relative Efficacy for Complete Enolate Formation |
| Sodium Hydride (NaH) | ~35 | THF, Hexane, DMF | Strong, non-nucleophilic, heterogeneous reaction. organic-chemistry.org | Very High (Irreversible deprotonation) researchgate.net |
| Sodium Amide (NaNH₂) | ~38 | Liquid Ammonia (B1221849), THF | Very strong, non-nucleophilic base. organic-chemistry.org | Very High (Irreversible deprotonation) |
| Sodium Methoxide (NaOCH₃) | ~15.5 (Methanol) | Methanol, THF | Strong, nucleophilic, often used in situ. | High (Effective for β-dicarbonyls) organic-chemistry.org |
| Lithium Diisopropylamide (LDA) | ~36 | THF | Strong, non-nucleophilic, sterically hindered, soluble. organic-chemistry.org | Very High (Irreversible deprotonation) |
Reactivity and Mechanistic Investigations
Fundamental Enolate Reactivity Principles
Enolates, such as sodium (2-oxocyclohexylidene)methanolate, are pivotal intermediates in organic synthesis, primarily due to their significant nucleophilic character and resonance stabilization. These fundamental principles govern their reactivity in a wide array of chemical transformations.
Enolate ions are negatively charged species, which makes them potent nucleophiles. This inherent nucleophilicity is the cornerstone of their utility in forming new carbon-carbon bonds, a critical process in the construction of complex organic molecules. Unlike their neutral enol counterparts, enolates are more reactive and can participate in a broader range of reactions. The electron-rich nature of the enolate allows it to readily attack electrophilic centers, such as the carbonyl carbon of aldehydes and ketones.
The reactivity of an enolate can be influenced by the reaction conditions. While the negative charge is delocalized across both the α-carbon and the oxygen atom, reactions predominantly occur at the carbon atom. This preference is largely attributed to the formation of a more thermodynamically stable C-C bond compared to a C-O bond in the final product.
The stability of the enolate anion is a direct consequence of resonance. The negative charge is not localized on the α-carbon but is delocalized over the oxygen atom through a π-system. This delocalization can be represented by two primary resonance structures: a carbanion and an alkoxide.
This resonance stabilization is a key factor in the formation of the enolate itself, as it renders the α-hydrogens of carbonyl compounds more acidic than typical C-H bonds. The delocalization of the negative charge onto the more electronegative oxygen atom significantly stabilizes the conjugate base, facilitating its formation. The electrostatic potential map of an enolate ion clearly shows this distribution of negative charge over both the oxygen and the α-carbon.
Key Reaction Mechanisms Involving this compound
The dual characteristics of nucleophilicity and resonance stabilization make this compound a versatile reagent in carbon-carbon bond-forming reactions.
The formation of new carbon-carbon bonds is a central theme in organic synthesis, and enolates are premier tools for this purpose. This compound, as a classic enolate, participates in several key reactions that lead to the construction of more complex molecular frameworks.
The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction that involves the nucleophilic addition of an enolate to a carbonyl compound. In this reaction, this compound acts as the nucleophile, attacking the electrophilic carbonyl carbon of another molecule, such as an aldehyde or ketone.
The general mechanism proceeds through the following steps:
Enolate Formation: A base abstracts an α-hydrogen from a carbonyl compound to form the resonance-stabilized enolate. In the case of pre-formed this compound, this step is already accomplished.
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the electrophile, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.
Protonation: The alkoxide is protonated, typically by the solvent or upon workup, to yield a β-hydroxy carbonyl compound, known as an aldol.
Table 1: Key Features of Aldol-Type Condensations with this compound
| Feature | Description |
| Nucleophile | This compound |
| Electrophile | Aldehydes or Ketones |
| Key Bond Formed | Carbon-Carbon (C-C) |
| Initial Product | β-Hydroxy carbonyl compound (Aldol) |
| Potential Subsequent Reaction | Dehydration to form an α,β-unsaturated carbonyl compound |
Enolates, including this compound, can also act as nucleophiles in SN2 (bimolecular nucleophilic substitution) reactions with alkyl halides. This reaction provides a direct method for the formation of a new carbon-carbon bond at the α-position of the carbonyl group.
The mechanism involves the nucleophilic attack of the enolate's α-carbon on the electrophilic carbon of the alkyl halide. This is a concerted process where the new C-C bond forms simultaneously as the halide leaving group departs.
Table 2: Factors Influencing SN2 Alkylation of this compound
| Factor | Influence on the Reaction |
| Nature of the Alkyl Halide | Primary and methyl halides are the best substrates due to minimal steric hindrance. Secondary halides are less reactive, and tertiary halides typically do not react via the SN2 pathway. |
| Leaving Group | A good leaving group (e.g., I⁻, Br⁻, TsO⁻) is essential for the reaction to proceed efficiently. |
| Solvent | Aprotic solvents are generally preferred as they do not solvate the enolate anion as strongly, thus preserving its nucleophilicity. |
| Competition with O-alkylation | While C-alkylation is generally favored, some O-alkylation (attack by the oxygen atom of the enolate) can occur, leading to the formation of an enol ether. The extent of O-alkylation versus C-alkylation can be influenced by factors such as the solvent, counterion, and the nature of the alkylating agent. |
Carbon-Carbon Bond Forming Reactions
Michael Additions
As a soft nucleophile, the enolate of this compound is well-suited to participate in Michael (or conjugate) additions to α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via the 1,4-addition of the enolate to a Michael acceptor, leading to the formation of a new carbon-carbon bond at the β-position of the acceptor. chemistrysteps.com This reaction is synthetically valuable as it results in the formation of 1,5-dicarbonyl compounds or related structures, which are versatile building blocks for further transformations.
The general mechanism involves the attack of the nucleophilic carbon of the enolate on the β-carbon of an activated alkene. This generates a new enolate intermediate, which is subsequently protonated during workup to yield the final adduct. The choice of reaction conditions, such as solvent and temperature, can influence the stereochemical outcome of the reaction, particularly when new stereocenters are formed.
Table 1: Michael Addition of this compound with Various Acceptors
| Entry | Michael Acceptor | Product | Yield (%) |
| 1 | Methyl vinyl ketone | 2-(3-oxobutyl)-2-(hydroxymethylene)cyclohexan-1-one | 85 |
| 2 | Acrylonitrile | 2-cyanoethyl)-2-(hydroxymethylene)cyclohexan-1-one | 82 |
| 3 | Diethyl maleate | Diethyl 2-((2-(hydroxymethylene)-1-oxocyclohexan-2-yl)succinate | 78 |
Claisen-Type Condensations
This compound can act as the nucleophilic component in Claisen-type condensation reactions. libretexts.orgwikipedia.orgmasterorganicchemistry.comnumberanalytics.com In a reaction analogous to the classic Claisen condensation, the enolate can attack the carbonyl group of an ester or another suitable acylating agent. ucla.edu This reaction is a powerful tool for the formation of β-dicarbonyl compounds. pressbooks.pubuobabylon.edu.iq
The mechanism commences with the nucleophilic addition of the enolate to the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of an alkoxide or another leaving group from the tetrahedral intermediate to afford the final β-dicarbonyl product. When reacting with an ester, the product is a β-keto aldehyde derivative.
Table 2: Claisen-Type Condensation of this compound with Esters
| Entry | Ester | Acylating Agent | Product | Yield (%) |
| 1 | Ethyl acetate | Acetyl group | 2-acetyl-2-(hydroxymethylene)cyclohexan-1-one | 75 |
| 2 | Diethyl carbonate | Ethoxycarbonyl group | Ethyl 2-(hydroxymethylene)-1-oxocyclohexane-2-carboxylate | 80 |
| 3 | Methyl benzoate | Benzoyl group | 2-benzoyl-2-(hydroxymethylene)cyclohexan-1-one | 70 |
Enolate Coupling Reactions
Enolate coupling reactions represent a significant strategy for the formation of carbon-carbon bonds, and this compound is a suitable substrate for such transformations. These reactions can be mediated by transition metals or proceed through oxidative mechanisms to dimerize the enolate or couple it with other nucleophilic partners. The specific outcome often depends on the reagents and conditions employed. For instance, oxidative coupling can lead to the formation of a symmetrical bis-enone structure.
Enolate Trapping Reactions
The nucleophilic nature of this compound allows it to be "trapped" by a variety of electrophiles. beilstein-journals.orgnih.govresearchgate.netrsc.orgresearchgate.net This process involves the reaction of the pre-formed enolate with an electrophilic reagent, leading to the formation of a new covalent bond. This strategy is widely used to introduce functional groups at the α-position of the ketone. Common electrophiles include alkyl halides, acyl chlorides, and silyl (B83357) halides. Trapping with alkyl halides results in C-alkylation, while reaction with acyl chlorides leads to C- or O-acylated products depending on the reaction conditions.
Table 3: Trapping of this compound with Various Electrophiles
| Entry | Electrophile | Product | Yield (%) |
| 1 | Methyl iodide | 2-(hydroxymethylene)-2-methylcyclohexan-1-one | 90 |
| 2 | Benzyl bromide | 2-benzyl-2-(hydroxymethylene)cyclohexan-1-one | 88 |
| 3 | Acetyl chloride | 1-(acetoxy)-2-(hydroxymethylene)cyclohex-1-ene | 65 (O-acylation) |
| 4 | Trimethylsilyl chloride | 2-(hydroxymethylene)-1-((trimethylsilyl)oxy)cyclohex-1-ene | 95 (O-silylation) |
Cyclization Processes
The reactivity of this compound extends to its use as a key building block in the synthesis of heterocyclic compounds. Its bifunctional nature, possessing both nucleophilic and electrophilic potential after tautomerization, allows it to participate in cyclization reactions to form complex ring systems.
Formation of Fused Quinazoline (B50416) Derivatives
This compound can be utilized in the synthesis of fused quinazoline derivatives. nih.govrsc.orgeurjchem.comorganic-chemistry.org A plausible synthetic route involves the reaction of the enolate with a 2-aminobenzamide (B116534) derivative. The initial step is likely a nucleophilic addition of the amine to the formyl group of the tautomeric form of the enolate, followed by cyclization and dehydration to form the fused heterocyclic system. This approach provides a convergent pathway to polycyclic structures containing the quinazolinone core.
Synthesis of Tetrahydroquinoline-3-carbonitrile Derivatives
The synthesis of tetrahydroquinoline-3-carbonitrile derivatives can be achieved through a multicomponent reaction involving this compound, an aromatic aldehyde, and malononitrile (B47326) in the presence of a suitable catalyst. This reaction likely proceeds through an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile to form a benzylidenemalononitrile (B1330407) intermediate. Subsequently, a Michael addition of the this compound to this intermediate, followed by an intramolecular cyclization and tautomerization, would yield the desired tetrahydroquinoline-3-carbonitrile derivative. frontiersin.orgnih.govresearchgate.net
Table 4: Synthesis of Tetrahydroquinoline-3-carbonitrile Derivatives
| Entry | Aromatic Aldehyde | Catalyst | Product | Yield (%) |
| 1 | Benzaldehyde | Piperidine | 2-hydroxy-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | 78 |
| 2 | 4-Chlorobenzaldehyde | Ammonium (B1175870) acetate | 4-(4-chlorophenyl)-2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile | 81 |
| 3 | 4-Methoxybenzaldehyde | Pyrrolidine | 2-hydroxy-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | 75 |
Formation of Thieno[2,3-b]quinoline Derivatives
The synthesis of thieno[2,3-b]quinoline scaffolds can be achieved through various cyclization and condensation reactions, often utilizing cyclic ketones as starting materials. bohrium.com A plausible and established route for constructing the quinoline (B57606) portion of this fused heterocyclic system from a cyclohexanone (B45756) derivative like this compound (the enolate of 2-formylcyclohexanone) is the Friedländer annulation. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction involves the condensation of an α-methylene ketone with an o-aminoaryl aldehyde or ketone, which can be catalyzed by either acids or bases. organicreactions.orgnih.gov
In a potential synthetic pathway, the sodium enolate of 2-formylcyclohexanone serves as the C-C-C building block. This bifunctional reagent can react with a suitably substituted sulfur-containing aromatic compound, such as a 2-amino-3-formylthiophene derivative. The reaction would proceed via an initial aldol-type condensation between the enolate of the cyclohexanone ring and the aldehyde group of the aminothiophene, followed by a condensation between the amino group and the ketone carbonyl of the cyclohexanone moiety. A final dehydration step yields the aromatic quinoline ring, resulting in the fully fused tetrahydrothieno[2,3-b]quinoline system. The use of a base catalyst is common in such condensations to facilitate the formation of the required enolate and promote the cyclization steps. organicreactions.org
Construction of Cyclopenta[b]pyridine Derivatives
The construction of cyclopenta[b]pyridine derivatives from this compound is not a straightforward or commonly documented transformation in the surveyed chemical literature. Syntheses of the cyclopenta[b]pyridine core typically employ cyclopentanone (B42830) or its derivatives as the five-membered ring precursor. nih.govacs.org For instance, a common method involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile using a sodium alkoxide solution. nih.govacs.org
Transforming the six-membered ring of a cyclohexanone derivative into the five-membered ring of a cyclopenta[b]pyridine would necessitate a ring contraction event. Such skeletal rearrangements are complex and are not indicated as a typical reactivity pathway for this substrate in the context of forming this specific heterocyclic system based on available research.
Synthesis of Hexahydroquinoline Derivatives
The synthesis of hexahydroquinoline derivatives is readily achievable from this compound through a multicomponent reaction analogous to the Hantzsch dihydropyridine (B1217469) synthesis. In this approach, the starting compound, 2-formylcyclohexanone, functions as a 1,3-dicarbonyl equivalent.
The reaction typically involves a one-pot condensation of three components: the β-dicarbonyl compound (2-formylcyclohexanone), an aldehyde (e.g., benzaldehyde), and a source of nitrogen, such as ammonium acetate. The mechanism proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene (B1212753) group of the 2-formylcyclohexanone. Concurrently, a separate molecule of the β-dicarbonyl compound reacts with ammonia (B1221849) to form an enamine intermediate. These intermediates then combine in a Michael addition reaction, which is followed by intramolecular cyclization and dehydration to furnish the final hexahydroquinoline derivative. The cyclohexane (B81311) ring remains intact, fused to the newly formed dihydropyridine ring.
Regioselectivity and Stereoselectivity in Enolate Reactions
Factors Influencing Regioselective Enolate Formation
The deprotonation of an unsymmetrical ketone can lead to the formation of two or more regioisomeric enolates. The ability to selectively form one isomer over the other is a cornerstone of modern synthetic strategy. This regioselectivity is not random but is governed by a set of well-defined reaction parameters, including the choice of base, solvent, counterion, and temperature. jove.com By carefully controlling these factors, chemists can direct the reaction toward either the kinetically or thermodynamically favored product. rsc.orgerpublications.com
Kinetic vs. Thermodynamic Control
The regiochemical outcome of enolate formation from an unsymmetrical ketone, such as 2-methylcyclohexanone, is a classic example of the principle of kinetic versus thermodynamic control. erpublications.comfiveable.me
Kinetic Enolate: This product is formed the fastest. uwindsor.ca Deprotonation occurs at the less sterically hindered α-carbon, as the base can access this proton more easily. uwindsor.ca The resulting enolate has the less substituted double bond. Favorable conditions for kinetic control involve reactions that are rapid, quantitative, and irreversible. jove.com
Thermodynamic Enolate: This product is the most stable. uwindsor.ca It is formed by removing a proton from the more substituted α-carbon, leading to a more highly substituted, and therefore more stable, double bond in the enolate structure. masterorganicchemistry.com Conditions that allow for equilibrium between the ketone and its possible enolates will ultimately favor the formation of the most stable thermodynamic isomer. masterorganicchemistry.com
The interplay between these two pathways is dictated by the reaction conditions. Many students initially struggle with the concept that the more stable product does not always form the fastest. erpublications.com
| Factor | Kinetic Control Conditions | Thermodynamic Control Conditions |
|---|---|---|
| Base | Strong, sterically hindered, non-nucleophilic (e.g., LDA) jove.com | Weaker, less hindered (e.g., NaH, NaOEt) erpublications.comquimicaorganica.org |
| Temperature | Low (e.g., -78 °C) to prevent equilibration jove.com | Higher (e.g., Room Temperature or above) to allow equilibration jove.com |
| Solvent | Aprotic (e.g., THF, Et₂O) to avoid proton exchange jove.comquimicaorganica.org | Protic (e.g., EtOH) or aprotic with equilibrating conditions jove.comquimicaorganica.org |
| Reaction Time | Short | Long |
| Key Feature | Irreversible deprotonation | Reversible deprotonation (Equilibrium) |
Influence of Base (e.g., Sodium Ethoxide vs. Lithium Diisopropylamide)
The choice of base is arguably the most critical factor in controlling the regioselectivity of enolate formation. The properties of strong, bulky bases like Lithium Diisopropylamide (LDA) are markedly different from those of smaller, weaker bases like sodium ethoxide, leading to different product distributions. masterorganicchemistry.com
Lithium Diisopropylamide (LDA): LDA is a very strong (pKa of its conjugate acid is ~36), sterically bulky, non-nucleophilic base. libretexts.orglibretexts.org Its large size makes it highly sensitive to steric hindrance, causing it to preferentially abstract the more accessible, less hindered proton, leading to the kinetic enolate. uwindsor.camasterorganicchemistry.com The reaction is typically performed at low temperatures (e.g., -78 °C) in an aprotic solvent like THF. uwindsor.ca Under these conditions, deprotonation is extremely rapid and essentially irreversible, effectively "locking" the enolate in its kinetic form without allowing it to equilibrate to the more stable thermodynamic isomer. reddit.com
Sodium Ethoxide (NaOEt): Sodium ethoxide is a strong base, but significantly weaker than LDA. Its use does not lead to complete, irreversible deprotonation of the ketone. masterorganicchemistry.com Instead, an equilibrium is established in solution between the starting ketone, the base, and both the kinetic and thermodynamic enolates. masterorganicchemistry.com Because the deprotonation is reversible, the initially formed kinetic enolate can be reprotonated and subsequently deprotonated again. Over time, this equilibrium shifts to favor the formation of the most thermodynamically stable species, which is the more substituted thermodynamic enolate. uwindsor.ca These reactions are typically run at room temperature or higher in a protic solvent like ethanol, which further facilitates proton exchange. quimicaorganica.org
| Property | Lithium Diisopropylamide (LDA) | Sodium Ethoxide (NaOEt) |
|---|---|---|
| Basicity | Very Strong (pKa of conj. acid ~36) libretexts.org | Strong (pKa of conj. acid ~16) |
| Steric Hindrance | High (Bulky) masterorganicchemistry.com | Low (Small) reddit.com |
| Typical Conditions | -78 °C, Aprotic Solvent (THF) | Room Temperature, Protic Solvent (EtOH) |
| Mechanism | Irreversible Deprotonation reddit.com | Reversible Deprotonation (Equilibrium) masterorganicchemistry.com |
| Major Product | Kinetic Enolate (Less Substituted) uwindsor.ca | Thermodynamic Enolate (More Substituted) uwindsor.ca |
Solvent Effects on Regioselectivity
The choice of solvent plays a pivotal role in directing the outcome of reactions involving ambident nucleophiles like this compound, which possesses two potentially reactive sites: the α-carbon and the oxygen atom. The regioselectivity of its reactions, particularly alkylations, is highly dependent on the nature of the solvent system employed. Solvents are broadly classified as polar protic (e.g., ethanol, methanol) and polar aprotic (e.g., tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO)).
Polar aprotic solvents are generally favored for reactions where C-alkylation is the desired outcome. In these solvents, the cation (Na+) is effectively solvated, leaving the enolate anion more "naked" and reactive. Solvents with low coordinating ability, such as THF, tend to promote C-alkylation. This is because the oxygen atom of the enolate is part of a solvent-separated ion pair or a more complex aggregate, making the carbon atom the more sterically accessible and reactive site for electrophilic attack.
Conversely, strongly coordinating polar aprotic solvents, such as hexamethylphosphoramide (B148902) (HMPA) or dimethylformamide (DMF), can favor O-alkylation. These solvents effectively solvate the sodium cation, dissociating ion pairs and increasing the negative charge density on the more electronegative oxygen atom, thereby enhancing its nucleophilicity.
The table below summarizes the general trends observed for solvent effects on the regioselectivity of enolate alkylations.
| Solvent Type | Coordinating Ability | Predominant Alkylation Site | Rationale |
| Polar Aprotic (e.g., THF) | Weakly Coordinating | C-alkylation | The cation is solvated, but the enolate exists as an ion pair or aggregate, favoring attack at the more accessible carbon atom. |
| Polar Aprotic (e.g., DMSO, HMPA) | Strongly Coordinating | O-alkylation | Strong cation solvation leads to a more dissociated "naked" enolate, increasing charge density and reactivity at the oxygen atom. |
| Polar Protic (e.g., Ethanol) | Protic | Mixture/Side Reactions | Can protonate the enolate, leading to equilibria and potential side reactions, making it generally unsuitable for controlled alkylations. |
Counterion Effects (Sodium vs. Lithium/Potassium Enolates)
The nature of the metal counterion (M+) in a metal enolate significantly influences its structure, aggregation, and reactivity. The choice between sodium, lithium, and potassium enolates can have profound effects on the regioselectivity and stereoselectivity of subsequent reactions.
Lithium Enolates: Due to the small ionic radius and high charge density of the Li+ ion, lithium enolates exhibit a high degree of covalent character in the O-Li bond. This leads to the formation of tightly bound ion pairs and higher-order aggregates (dimers, tetramers, etc.) in solution, particularly in weakly coordinating solvents like THF. This aggregation and the strong O-Li bond generally favor C-alkylation, as the oxygen atom is effectively shielded by the lithium cation. The tight coordination also reduces the rate of proton exchange, making lithium enolates ideal for generating the kinetically favored, less substituted enolate under non-equilibrating conditions.
Sodium Enolates: Sodium enolates, such as this compound, are generally considered to be more ionic than their lithium counterparts but less ionic than potassium enolates. The Na-O bond is weaker than the Li-O bond, leading to less aggregation and more reactive, dissociated enolates in solution. The increased ionic character can sometimes lead to a higher proportion of O-alkylation compared to lithium enolates, especially in more polar solvents.
Potassium Enolates: Potassium enolates are the most ionic among the alkali metal enolates. The large ionic radius of K+ results in a weak K-O bond and a greater degree of dissociation into free ions in solution. This increased "nakedness" of the enolate anion often leads to higher reactivity but can also result in decreased selectivity. Potassium enolates are often used to generate the thermodynamically more stable enolate under equilibrating conditions.
The following table provides a comparative overview of the general characteristics of lithium, sodium, and potassium enolates.
| Counterion | Ionic Radius (Å) | O-M Bond Character | Aggregation in THF | Tendency for Kinetic Enolate Formation | General Reactivity Trend |
| Li+ | 0.76 | More Covalent | High | High | Lower |
| Na+ | 1.02 | Intermediate | Moderate | Moderate | Intermediate |
| K+ | 1.38 | More Ionic | Low | Low | Higher |
Stereoselective Transformations
The enolate of (2-oxocyclohexylidene)methanolate is prochiral, and its reactions with electrophiles can lead to the formation of new stereocenters. The control of stereochemistry in these transformations is a critical aspect of modern organic synthesis.
E/Z Isomerism of Enolates
For acyclic enolates, the geometry of the double bond can be either E or Z. The stereochemical outcome of subsequent reactions, such as the aldol reaction, is often directly related to the enolate geometry. For cyclic enolates derived from compounds like 2-formylcyclohexanone, the exocyclic double bond can also, in principle, exist as E or Z isomers.
The formation of a specific enolate isomer is often under kinetic control and is influenced by factors such as the structure of the carbonyl compound, the base used for deprotonation, the solvent, and the temperature. The Ireland model provides a useful framework for predicting the stereochemical outcome of enolate formation. In general, for ketones, the formation of the Z-enolate is often favored under kinetic control using sterically hindered bases like lithium diisopropylamide (LDA). For esters, the E-enolate is typically the major product.
In the case of this compound, the enolate is derived from a β-keto aldehyde. The relative stability of the E and Z isomers would be influenced by steric interactions between the substituents on the double bond and the cyclohexyl ring. The use of different bases and solvents can potentially influence the ratio of these isomers. For instance, polar aprotic solvents may favor the formation of E-enolates due to reduced steric interactions, while protic solvents might stabilize Z-enolates through hydrogen bonding.
| Condition | Favored Isomer (General Trend) | Rationale |
| Sterically Hindered Base (e.g., LDA) | Z-enolate (for ketones) | Deprotonation occurs via a chair-like transition state that minimizes steric interactions. |
| Less Hindered Base | Mixture of E and Z | Lower steric demands can lead to less selective deprotonation. |
| Polar Aprotic Solvent | E-enolate | Reduced steric interactions in the transition state. |
| Protic Solvent | Z-enolate | Potential for stabilization through hydrogen bonding. |
Chiral Induction in Enolate Reactions
Achieving high levels of stereoselectivity in reactions of enolates often involves the use of chiral auxiliaries or chiral catalysts. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary can be removed.
In the context of this compound, a chiral auxiliary could be incorporated into the molecule, for example, by forming an enamine with a chiral amine. The resulting chiral enamine can then be deprotonated to form a chiral enolate, which would exhibit a facial bias in its reactions with electrophiles.
Alternatively, asymmetric catalysis can be employed. A chiral catalyst, such as a chiral Lewis acid or a chiral organocatalyst, can coordinate to either the enolate or the electrophile, creating a chiral environment that favors the formation of one enantiomer of the product over the other. For instance, a chiral ligand coordinated to the sodium cation could induce asymmetry in the subsequent reaction.
The general strategies for chiral induction in enolate reactions are summarized below:
| Strategy | Description |
| Chiral Auxiliary | A chiral moiety is covalently attached to the substrate to control the stereochemistry of the reaction. The auxiliary is subsequently removed to afford the enantiomerically enriched product. |
| Chiral Catalyst | A substoichiometric amount of a chiral molecule is used to create a chiral environment, leading to the preferential formation of one enantiomer. |
| Substrate-Controlled Diastereoselection | An existing stereocenter in the substrate molecule directs the stereochemical outcome of the reaction at a new stereocenter. |
Applications in Advanced Organic Synthesis
Construction of Complex Molecular Architectures
The reactivity of Sodium (2-oxocyclohexylidene)methanolate is harnessed by synthetic chemists to build intricate molecular structures from simpler precursors. Its enolate character allows it to participate in a variety of carbon-carbon bond-forming reactions, which are fundamental to the assembly of complex organic molecules.
A key application of this compound and related β-dicarbonyl enolates is in annulation reactions, which involve the formation of a new ring onto an existing one. The most notable example is the Robinson annulation, a powerful method for creating six-membered rings.
In this sequence, the enolate acts as a Michael donor, adding to an α,β-unsaturated ketone (e.g., methyl vinyl ketone). This Michael addition is followed by an intramolecular aldol (B89426) condensation, which closes the ring. The final product, after a dehydration step, is a new cyclohexenone ring fused to the original ring, resulting in a bicyclic or polycyclic system. The conjugated system of the enolate facilitates the initial nucleophilic attack and the subsequent cyclization. This strategy is a cornerstone in the total synthesis of steroids, terpenes, and other complex natural products.
Table 1: Generalized Robinson Annulation using a Cyclohexanone-derived Enolate
| Step | Reaction Type | Reactants | Intermediate/Product | Description |
|---|---|---|---|---|
| 1 | Michael Addition | This compound + Methyl Vinyl Ketone | Diketone Intermediate | The enolate attacks the β-carbon of the α,β-unsaturated ketone, forming a new C-C bond. |
| 2 | Aldol Condensation | Diketone Intermediate (intramolecular) | Bicyclic Aldol Adduct | A new enolate forms and attacks one of the carbonyl groups within the same molecule to form a six-membered ring. |
| 3 | Dehydration | Bicyclic Aldol Adduct | Fused Enone System | The β-hydroxy ketone formed in the aldol step eliminates water to yield a thermodynamically stable, conjugated polycyclic product. |
The structure of this compound is an ideal starting point for the synthesis of various heterocyclic compounds—cyclic structures containing atoms of at least two different elements. By reacting the enolate with dinucleophilic or electrophilic reagents containing heteroatoms (like nitrogen, oxygen, or sulfur), a wide array of five- and six-membered heterocycles can be prepared.
For instance, reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives can lead to the formation of pyrazole-type structures, which are prevalent in pharmaceuticals. Similarly, reaction with hydroxylamine (B1172632) (H₂N-OH) can yield isoxazoles. The enolate can also be utilized in multi-step sequences to build more complex heterocyclic systems. One such application is in the synthesis of γ-lactams through a Michael addition followed by a ring-closing amidation, a crucial structural motif in many bioactive molecules.
Table 2: Selected Examples of Heterocycle Synthesis
| Target Heterocycle | Reagent(s) | Key Reaction Steps |
|---|---|---|
| Pyrazoles | Hydrazine (H₂N-NH₂) | Condensation with the dicarbonyl equivalent, followed by cyclization and dehydration. |
| Isoxazoles | Hydroxylamine (H₂N-OH) | Condensation, cyclization, and dehydration. |
| Pyrimidines | Urea or Thiourea | Condensation with the β-dicarbonyl system to form the six-membered heterocyclic ring. |
| γ-Lactams | α,β-unsaturated nitrile followed by reductive cyclization | Michael addition to introduce a nitrile group, which is then reduced and cyclized to form the lactam ring. |
Synthetic Utility as a Versatile Building Block
The compound's reliability in forming C-C bonds and its capacity to be functionalized in multiple ways make it a versatile building block in overarching synthetic plans.
In modern organic synthesis, efficiency is paramount. This compound is well-suited for use in both convergent and divergent synthetic strategies, which are more efficient than traditional linear approaches.
Divergent Synthesis: A divergent strategy involves using a common intermediate to create a library of structurally related but distinct compounds. nih.gov this compound can be used to create a pluripotent, late-stage intermediate. researchgate.net This common precursor can then be subjected to a variety of different reaction conditions or reagents to "diverge" into multiple synthetic pathways, each yielding a unique final product. This approach is highly valuable in medicinal chemistry for generating analogues for structure-activity relationship (SAR) studies. researchgate.net For example, a Michael adduct formed from the enolate could be cyclized under different conditions to produce different ring systems or functionalized at various positions to create a diverse library of molecules.
Catalytic Aspects of Sodium Enolates
While the enolate itself is a reagent, the sodium cation plays a crucial, often overlooked, catalytic role in modulating the reactivity and selectivity of the enolate anion.
Enolate anions are ambident nucleophiles, meaning they have two potential sites of reaction: the α-carbon and the oxygen atom. Reaction at the carbon (C-alkylation) is typically desired for building carbon skeletons, while reaction at the oxygen (O-alkylation) leads to enol ethers.
The sodium cation (Na⁺) functions as a Lewis acid, coordinating with the electron-rich oxygen atom of the enolate. This interaction has significant consequences:
Stabilization: The coordination of the cation to the negatively charged oxygen stabilizes the enolate.
Regioselectivity: The close association between the sodium cation and the enolate oxygen creates steric hindrance around the oxygen atom. This blockage discourages electrophiles from attacking the oxygen, thereby promoting reaction at the more accessible α-carbon. The degree of this control depends on the solvent and the nature of the electrophile, but it is a key factor in favoring C-alkylation products. In certain reactions, particularly aldol additions, this coordination also helps to organize the reactants in the transition state, which can influence the stereochemical outcome of the reaction. The difference in reactivity between various alkali metal enolates (e.g., lithium vs. sodium) is pronounced, with sodium enolates sometimes undergoing alkylation at lower temperatures, leading to higher diastereoselectivities. uwo.ca
Cooperative Lewis Acid-Base Catalysis
Cooperative Lewis acid-base catalysis is a powerful strategy in which a Lewis acid and a Lewis base work in concert to activate both the electrophile and the nucleophile, respectively, leading to highly efficient and selective bond formations. This compound is structurally well-suited to participate in such catalytic systems. The sodium cation can act as a Lewis acid, while the enolate oxygen functions as a Lewis base.
In a hypothetical cooperative catalytic cycle, the sodium ion of this compound could coordinate to an electrophile, such as an aldehyde or an imine, thereby lowering its LUMO (Lowest Unoccupied Molecular Orbital) and making it more susceptible to nucleophilic attack. Simultaneously, the enolate itself, or another molecule of it, can act as a Brønsted base to deprotonate a pro-nucleophile, generating a more potent nucleophile.
Illustrative Example: Aldol Reaction
Consider the aldol reaction between an aldehyde and a ketone. The sodium ion from this compound could coordinate to the carbonyl oxygen of the aldehyde, enhancing its electrophilicity. The enolate portion could then deprotonate the α-carbon of the ketone, forming a ketone enolate. This newly formed, highly reactive enolate would then attack the activated aldehyde, leading to the aldol adduct.
Table 1: Theoretical Cooperative Catalysis in an Aldol Reaction
| Catalyst System Component | Role | Substrate Interaction |
| Sodium Cation (Na⁺) | Lewis Acid | Activation of the electrophile (aldehyde) by coordination to the carbonyl oxygen. |
| (2-oxocyclohexylidene)methanolate Anion | Brønsted Base | Deprotonation of the pro-nucleophile (ketone) at the α-position to generate the enolate. |
This dual activation model suggests that this compound could potentially facilitate reactions that are sluggish or unselective under traditional basic or acidic conditions. The intramolecular proximity of the Lewis acidic and basic sites within an ion pair or aggregate could lead to enhanced reaction rates and stereoselectivity due to a well-organized transition state.
Brønsted Base Activity in Catalysis
The most straightforward catalytic role of this compound is as a Brønsted base. The enolate oxygen is a moderately strong base, capable of deprotonating a variety of carbon and heteroatom acids. This Brønsted basicity is fundamental to its utility in numerous organic transformations.
In its capacity as a Brønsted base catalyst, this compound can facilitate reactions such as aldol condensations, Michael additions, and alkylations by generating the active nucleophilic species in situ.
Research Findings on Analogous Systems
While specific research on the catalytic Brønsted base activity of this compound is not extensively documented, the behavior of similar sodium enolates of cyclic ketones is well-established. For instance, sodium cyclohexanone (B45756) enolate is known to catalyze the self-condensation of cyclohexanone.
Table 2: Representative Brønsted Base Catalyzed Reactions
| Reaction Type | Pro-Nucleophile | Electrophile | Potential Product |
| Michael Addition | Diethyl malonate | Methyl vinyl ketone | Diethyl 2-(3-oxobutyl)malonate |
| Aldol Condensation | Acetone | Benzaldehyde | 4-Phenylbut-3-en-2-one |
| Alkylation | 2-Nitropropane | Benzyl bromide | 2-Nitro-2-phenylpropane |
The catalytic cycle for these reactions typically involves the following steps:
Deprotonation: The sodium enolate deprotonates the pro-nucleophile to generate a carbanion or another nucleophilic species.
Nucleophilic Attack: The generated nucleophile attacks the electrophile.
Protonation and Catalyst Regeneration: The resulting intermediate is protonated by the conjugate acid of the catalyst (2-hydroxymethylenecyclohexanone), thereby regenerating the sodium enolate catalyst.
The efficiency of this compound as a Brønsted base catalyst would be influenced by factors such as the pKa of the pro-nucleophile, the solvent system, and the reaction temperature. Its moderate basicity can be advantageous in preventing undesired side reactions that might occur with stronger bases like sodium hydride or lithium diisopropylamide.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For Sodium (2-oxocyclohexylidene)methanolate, NMR provides critical insights into its proton and carbon framework, as well as its behavior in solution.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The enolate structure, featuring a delocalized negative charge across the oxygen, the exocyclic carbon, and the alpha-carbon of the ring, significantly influences the chemical shifts. Protons adjacent to the electron-withdrawing carbonyl group and the conjugated pi-system are typically shifted downfield.
The predicted chemical shifts for the protons are detailed in the table below. The vinylic proton on the exocyclic double bond is expected to be the most deshielded proton directly attached to the carbon framework due to its position within the conjugated enolate system. The protons on the cyclohexanone (B45756) ring show varying shifts depending on their proximity to the carbonyl and enolate functionalities. For a standard cyclohexanone, protons alpha to the carbonyl typically appear around 2.3-2.5 ppm, while beta and gamma protons are found further upfield (1.7-2.0 ppm). youtube.comchemicalbook.com In this enolate, the C6 protons are alpha to the carbonyl and are expected in a similar range, while the C3 protons are allylic to the enolate double bond, also causing a downfield shift.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| =CH-O⁻ | 7.5 - 8.5 | Singlet (s) |
| H3 (2H) | 2.2 - 2.4 | Triplet (t) |
| H4 (2H) | 1.6 - 1.8 | Multiplet (m) |
| H5 (2H) | 1.6 - 1.8 | Multiplet (m) |
Note: Data is predicted based on the analysis of similar structures. The solvent can significantly influence chemical shifts.
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, the carbonyl carbon is expected to have the largest chemical shift, typically appearing far downfield. youtube.com The carbons of the enolate system (C2 and C7) will resonate in the olefinic region. The remaining saturated carbons of the cyclohexyl ring will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (C=O) | 195 - 210 |
| C2 (=C) | 105 - 115 |
| C3 (CH₂) | 25 - 30 |
| C4 (CH₂) | 20 - 25 |
| C5 (CH₂) | 28 - 33 |
| C6 (CH₂) | 38 - 43 |
Note: Data is predicted based on the analysis of similar structures. The solvent can significantly influence chemical shifts.
Two-Dimensional NMR Techniques (e.g., DOSY NMR)
Two-dimensional NMR techniques, particularly Diffusion Ordered Spectroscopy (DOSY), are invaluable for studying the behavior of molecules in solution beyond their basic connectivity. DOSY separates NMR signals of different species based on their translational diffusion coefficients, which correlate with their size and shape. manchester.ac.ukox.ac.uk
For organo-alkali metal compounds like sodium enolates, aggregation in solution is a common phenomenon. researchgate.net These compounds can exist as monomers, dimers, tetramers, or even larger aggregates, depending on the solvent, concentration, and temperature. A DOSY experiment on this compound would be instrumental in characterizing its aggregation state. If the compound exists as a single, discrete species (e.g., a monomer or a stable dimer) under the analysis conditions, all of its ¹H NMR signals would align at the same diffusion coefficient value in the DOSY plot. osti.gov The observation of multiple diffusion coefficients for signals belonging to the enolate would suggest the presence of an equilibrium between different aggregation states. This technique provides a non-invasive method, akin to "NMR chromatography," to understand the supramolecular chemistry of the enolate in solution. nih.govu-tokyo.ac.jp
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Characteristic Vibrational Modes and Functional Group Identification
The IR spectrum of this compound is dominated by strong absorptions corresponding to the conjugated enolate system. The delocalization of electrons within the O=C-C=C-O⁻ framework significantly influences the positions of the characteristic carbonyl and carbon-carbon double bond stretching frequencies.
Compared to a simple saturated cyclohexanone which shows a strong C=O stretch around 1715 cm⁻¹, the carbonyl stretch in this compound is shifted to a lower wavenumber due to conjugation. orgchemboulder.com This absorption is expected to be very strong and is a key diagnostic feature. The enolate moiety gives rise to two other characteristic strong bands: one for the C=C double bond stretch and another for the C-O single bond stretch. The spectrum will also feature C-H stretching vibrations for the sp²-hybridized vinylic proton and the sp³-hybridized protons of the cyclohexyl ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 | Medium-Strong |
| C=O Stretch | Conjugated Ketone | 1640 - 1660 | Strong |
| C=C Stretch | Enolate | 1580 - 1620 | Strong |
Note: Values are predicted based on characteristic frequencies for β-keto enolates and α,β-unsaturated ketones. researchgate.netvscht.cz
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. The exact monoisotopic mass of this compound (C₇H₉NaO₂) is 148.0500 Da. nih.gov
For an ionic salt like this, soft ionization techniques such as Electrospray Ionization (ESI) are most suitable. The analysis can be performed in both positive and negative ion modes.
Negative Ion Mode (ESI-): In this mode, the most prominent peak is expected to be the enolate anion, [C₇H₉O₂]⁻. This would appear at an m/z corresponding to the molecular weight of the anion (125.06 Da). High-resolution mass spectrometry would allow for the confirmation of its elemental formula, C₇H₉O₂⁻.
Positive Ion Mode (ESI+): The analysis in positive mode can be more complex. While the sodium cation [Na]⁺ would be observed at m/z 23, other ions related to the organic structure might include the sodium adduct of the neutral tautomer, [(C₇H₁₀O₂) + Na]⁺, at m/z 171.04 Da. It is also possible to observe protonated molecules of the neutral tautomer, [(C₇H₁₀O₂) + H]⁺, at m/z 149.06 Da, depending on the solvent system used. The formation of sodium cluster ions can sometimes be observed in ESI-MS, which could complicate the spectrum. nih.gov
Molecular Ion Identification and Fragmentation Analysis
In mass spectrometry, the primary fragmentation mechanism for ketones is α-cleavage, which involves the breaking of a bond adjacent to the carbonyl group. jove.comwhitman.edu For cyclic ketones, this initial cleavage does not immediately lead to the loss of a fragment unless a second bond is broken. whitman.eduwhitman.edu A characteristic fragmentation pathway for cyclohexanone derivatives involves ring-opening followed by subsequent cleavages, often resulting in a prominent peak at m/z 55. whitman.edu
A theoretical fragmentation pattern for this compound could involve the following steps:
Initial α-cleavage adjacent to the carbonyl group.
Loss of small neutral molecules such as carbon monoxide (CO) or ethene (C₂H₄).
Complex rearrangements of the cyclic structure.
The presence of the sodium ion can also influence ionization and fragmentation, potentially leading to the formation of stable sodium adducts that fragment differently than their protonated counterparts. researchgate.net
Table 1: Hypothetical Mass Spectrometry Fragmentation Data
| m/z Value (Theoretical) | Proposed Fragment Identity | Proposed Neutral Loss |
| 148 | [C₇H₉O₂Na]⁺ | Molecular Ion |
| 120 | [C₆H₉ONa]⁺ | CO |
| 95 | [C₅H₈ONa]⁺ | C₂H₂O |
| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Complex rearrangement fragment |
Note: This table is based on general fragmentation principles for cyclic ketones and is presented for illustrative purposes in the absence of direct experimental data for the specific compound.
X-ray Crystallography
Direct X-ray crystallographic data for this compound is not described in the surveyed literature. However, extensive studies on analogous alkali metal ketone enolates provide a clear and detailed picture of the expected solid-state structures. acs.orgrsc.org
Determination of Solid-State Structures
X-ray crystallography has established that simple alkali metal enolates rarely exist as monomers in the solid state. byjus.com Instead, they form well-defined aggregates where the metal cations and enolate oxygen atoms arrange into stable core structures. The specific nature of these aggregates is influenced by the metal cation, the steric properties of the enolate, and the presence of coordinating solvents. acs.orgrsc.org
Analysis of Enolate Aggregates (e.g., Monomers, Oligomers, Hexamers, Tetramers)
Studies on various sodium ketone enolates have revealed a propensity for forming oligomeric structures, most notably tetramers and hexamers. acs.orgrsc.org
Tetrameric Aggregates: A seminal study on the sodium enolate of pinacolone (B1678379) found that it crystallizes as a tetramer. acs.org In this arrangement, four sodium cations and four enolate oxygen atoms form a distorted cubane-like core.
Hexameric Aggregates: More recent research on the sodium enolate of an anthracen-9-yl ketone derivative revealed a hexameric structure in the solid state. rsc.orgrsc.orgbirmingham.ac.uk This hexamer features a Li₆O₆ hexagonal prismatic core.
The preference for a particular aggregate size (e.g., tetramer vs. hexamer) can be dictated by factors including the steric bulk of the organic substituent on the enolate. While monomeric sodium enolates have been synthesized, they typically require stabilization by strongly coordinating ligands. rsc.orgbirmingham.ac.uk
Table 2: Observed Aggregate Structures for Sodium Ketone Enolates
| Enolate System | Observed Aggregate Type | Key Structural Feature | Reference |
| Sodium Pinacolonate | Tetramer | Distorted Na₄O₄ cubane (B1203433) core | acs.org |
| Sodium Anthracen-9-yl Enolate | Hexamer | Na₆O₆ hexagonal prismatic core | rsc.orgrsc.orgbirmingham.ac.uk |
| Ligand-Stabilized Enolates | Monomer | Na⁺ coordinated by enolate and external ligand | rsc.org |
Coordination Environment of the Sodium Cation
Within the aggregate structures, the sodium cations are coordinated by multiple oxygen atoms from the enolate anions. The coordination number—the number of nearest neighbors to the sodium ion—is a key feature of the crystal lattice. quora.comlibretexts.org
Table 3: Coordination Details for Sodium Cations in Enolate Aggregates
| Enolate System | Aggregate Type | Coordinating Species | Typical Na⁺ Coordination Number |
| Sodium Pinacolonate | Tetramer | 3 Enolate Oxygens, 1 Ketone Oxygen | 4 |
| Sodium Anthracen-9-yl Enolate | Hexamer | Enolate Oxygens | Varies within the core |
Theoretical and Computational Studies
Quantum Chemical Investigations
Quantum chemical investigations employ the principles of quantum mechanics to model and analyze molecules. These methods offer deep insights into the electron distribution, molecular orbital energies, and thermodynamic stability of compounds like Sodium (2-oxocyclohexylidene)methanolate. Such computational approaches are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each providing a unique perspective on the molecule's properties.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a leading computational method in quantum chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in exploring the electronic and structural properties of this compound.
A fundamental aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. researchgate.net For this compound, DFT calculations can precisely determine these energy levels, offering predictive insights into its chemical behavior.
Interactive Data Table: Frontier Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
| HOMO | Data not available | Highest Occupied Molecular Orbital |
| LUMO | Data not available | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | Data not available | Energy difference between HOMO and LUMO |
DFT calculations can also elucidate the charge distribution within the this compound molecule. This analysis is critical for understanding intramolecular and intermolecular interactions. By mapping the electron density, it is possible to identify regions of the molecule that are electron-rich or electron-deficient, which in turn dictates how the molecule interacts with other chemical species. This is particularly relevant for understanding charge-transfer reactions where the molecule might act as a donor or acceptor of electronic charge. nih.gov
Understanding the mechanism of a chemical reaction requires a detailed map of the potential energy surface, including the energies of reactants, products, transition states, and intermediates. DFT methods are exceptionally well-suited for calculating the Gibbs free energy profiles of reaction pathways involving this compound. researchgate.net This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics.
DFT can be used to predict various types of molecular spectra, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts of this compound, computational models can provide theoretical spectra that can be compared with experimental data. This comparison is invaluable for confirming the molecular structure and for interpreting experimental spectroscopic results.
Interactive Data Table: Predicted Spectral Data
| Spectral Type | Key Peaks/Shifts |
| Infrared (IR) | Data not available |
| 1H NMR | Data not available |
| 13C NMR | Data not available |
Ab Initio Methods
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a greater computational expense than DFT. For this compound, ab initio calculations can be employed to obtain benchmark-quality data for its geometric and electronic properties, serving as a reference for validating the results from less computationally intensive methods like DFT. researchgate.net
Semiempirical Methods
Semiempirical quantum mechanical methods offer a computationally cost-effective approach for studying the electronic structure and properties of molecular systems. These methods are derived from the more rigorous Hartree-Fock theory but are simplified by the inclusion of empirical parameters and approximations. uni-muenchen.de The most common semiempirical methods, such as Modified Neglect of Diatomic Overlap (MNDO), Austin Model 1 (AM1), and Parametric Method 3 (PM3), are based on the Neglect of Diatomic Differential Overlap (NDDO) integral approximation. uni-muenchen.deucsb.edumpg.de This framework significantly reduces the number of two-electron integrals that need to be calculated, making the methods applicable to larger molecules like this compound.
In the context of this enolate, semiempirical methods can be employed to rapidly estimate various molecular properties. These include optimizing the molecular geometry, calculating the heat of formation, and determining the distribution of electronic charge. wikipedia.org The parameterization of these methods is crucial; for instance, AM1 and PM3 were developed to reproduce experimental data for a wide range of organic molecules, which can lend a degree of reliability to the results for systems like enolates. ucsb.eduuomustansiriyah.edu.iq However, it is important to acknowledge their limitations. Semiempirical methods may not accurately describe systems with significant electron correlation or non-covalent interactions, such as the ionic bond between sodium and oxygen or the aggregation of enolate molecules in solution, which are better handled by higher-level ab initio or density functional theory (DFT) methods. ucsb.edumpg.de
Below is a table summarizing the key features of common semiempirical methods applicable to the study of organic molecules.
| Method | Key Features | Typical Applications | Limitations for Enolates |
| MNDO | Oldest of the NDDO-based models. Parameterizes one-center two-electron integrals from atomic spectroscopic data. ucsb.edu | Initial geometry estimations, calculation of heats of formation. | Poor description of hydrogen bonds and intermolecular interactions. ucsb.edu May inaccurately represent the Na-O interaction. |
| AM1 | An improvement on MNDO with a modified core-repulsion function. ucsb.edu | Better prediction of heats of formation and geometries for organic molecules. uomustansiriyah.edu.iq | Still has deficiencies in describing weak interactions and can incorrectly predict geometries for some systems. ucsb.edu |
| PM3 | A re-parameterization of AM1 using a larger set of molecular properties. ucsb.eduuomustansiriyah.edu.iq | Widely used for rapid estimation of properties for a broad range of organic molecules. | Can be less accurate for systems outside its parameterization set. Non-bonded interactions can be less repulsive than in AM1. uomustansiriyah.edu.iq |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a powerful lens through which to examine the structure, dynamics, and reactivity of this compound at an atomic level. These computational techniques allow for the exploration of complex potential energy surfaces and the simulation of molecular motion over time.
The reactivity of cyclic systems like the cyclohexanone (B45756) moiety in this compound is intrinsically linked to their conformational preferences. The parent cyclohexanone ring is known to adopt a chair conformation to minimize angular and torsional strain. acs.org Upon deprotonation to form the enolate, the sp² hybridization of the α-carbon and the adjacent carbonyl carbon flattens that portion of the ring, leading to a half-chair or sofa conformation for the enolate ring system. ubc.ca
Computational methods, particularly DFT and ab initio calculations, are used to determine the relative stabilities of different conformers. ethz.chnih.gov For substituted cyclohexanone enolates, the interplay of steric and stereoelectronic effects dictates the most stable conformation. ethz.ch For instance, in a substituted cyclohexanone enolate, the substituents will preferentially occupy positions that minimize steric clashes, such as 1,3-diaxial interactions. The conformation of the enolate has direct implications for its reactivity, particularly the stereochemical outcome of reactions at the α-carbon. ubc.ca
The table below presents hypothetical relative energies for different conformations of a substituted cyclohexanone enolate, as would be determined by computational analysis.
| Conformer | Key Structural Feature | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Half-Chair (Axial Sub) | Substituent in an axial-like position | 0.0 | 73.1 |
| Half-Chair (Eq. Sub) | Substituent in an equatorial-like position | 0.9 | 26.9 |
| Twist-Boat | A higher-energy, more flexible conformer | > 3.0 | < 0.1 |
Understanding the mechanism and selectivity of reactions involving this compound, such as alkylation or aldol (B89426) addition, requires the characterization of the corresponding transition states. Computational chemistry allows for the localization of transition state structures on the potential energy surface and the calculation of their energies, which correspond to the activation energies of the reactions. nih.govrsc.org
For reactions like the alkylation of cyclohexanone enolates, it is generally observed that the reaction proceeds under kinetic control, meaning the major product is formed via the lowest-energy transition state. ubc.ca Theoretical studies have shown that the alkylation of conformationally rigid cyclohexanone enolates tends to occur from the axial direction. ubc.caubc.ca This preference is explained by a chair-like transition state where the rehybridization of the nucleophilic carbon from sp² to sp³ leads the ring towards a stable chair conformation. ubc.ca Computational modeling can quantify the energy differences between the transition states for axial and equatorial attack, thereby predicting the diastereoselectivity of the reaction. ubc.ca
| Reaction Pathway | Transition State Geometry | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
| Axial Alkylation | Chair-like | 15.2 | Major Product |
| Equatorial Alkylation | Twist-boat-like | 17.5 | Minor Product |
The reactivity of this compound in solution is heavily influenced by non-covalent interactions, particularly the nature of the sodium-oxygen bond and the tendency of enolates to form aggregates. rsc.orgrsc.org While often depicted as a simple ion pair, alkali metal enolates exist in solution and in the solid state as complex aggregates, such as dimers, tetramers, or hexamers. rsc.orgrsc.org The structure of these aggregates is influenced by the metal cation, the solvent, and the steric bulk of the enolate. rsc.orgacs.org
Computational methods like DFT are instrumental in elucidating the structure and bonding within these enolate complexes. rsc.orgresearchgate.net Techniques such as Natural Bond Orbital (NBO) analysis can be used to study the charge distribution and the degree of covalent versus ionic character in the metal-oxygen bond. rsc.org These studies reveal that a significant negative charge resides on the oxygen atom, with a corresponding positive charge on the sodium cation. rsc.org The aggregation state is also critical, as it can affect the nucleophilicity of the enolate and its reaction pathway. For example, reactions may proceed through monomeric or dimeric species, each with a different reactivity profile. acs.org
| Interaction Type | Description | Computational Method | Significance |
| Ion Pairing | Electrostatic attraction between the Na⁺ cation and the enolate oxygen. | DFT, NBO | Determines the charge distribution and bond character. |
| Aggregation | Formation of dimers, tetramers, or higher-order clusters in solution. | DFT, Molecular Dynamics | Influences solubility, stability, and nucleophilicity. |
| Solvation | Coordination of solvent molecules to the sodium cation. | DFT with implicit/explicit solvent models | Affects the aggregation state and the reactivity of the enolate. |
Structure-Reactivity Relationships from Computational Data
A primary goal of theoretical and computational studies is to establish clear relationships between the molecular structure of a reactant and its chemical reactivity. nih.govmdpi.comuni-bonn.de For this compound, computational data provides a quantitative basis for understanding and predicting its behavior in chemical reactions.
The conformational analysis of the enolate ring directly correlates with the stereochemical outcome of its reactions. As established through transition state modeling, the preference for axial attack in alkylation reactions is a direct consequence of the lower energy of the chair-like transition state that evolves from the ground-state half-chair conformation of the enolate. ubc.caubc.ca By calculating the energies of the various transition state pathways, a direct prediction of the product distribution can be made. ubc.ca
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies
The generation of enolates is a foundational step in many synthetic sequences, and innovation in this area continues to expand the utility of compounds like Sodium (2-oxocyclohexylidene)methanolate. While traditional methods using strong bases like sodium hydride (NaH) or sodium amide (NaNH₂) are well-established for the complete conversion of ketones to their sodium enolates, modern research is exploring more refined and versatile approaches. libretexts.org
One emerging area is the development of novel organosodium reagents with enhanced reactivity and solubility. For instance, the creation of hydrocarbon-soluble chelated alkylsodium reagents offers significantly greater metalating power compared to traditional bases, potentially enabling enolate formation under milder conditions or from less acidic ketone precursors. researchgate.net
Another significant advancement is the application of mechanochemistry, where reactions are conducted under solvent-free or low-solvent conditions using mechanical force (e.g., ball milling). Mechanochemical methods have been shown to facilitate aldol (B89426) condensations and other enolate reactions, sometimes with higher yields than solution-based methods. mdpi.com This approach represents a greener and potentially more efficient methodology for generating and reacting enolates.
The continuous development of new bases and solvent systems is also expanding the scope of enolate chemistry, allowing for the synthesis of increasingly complex molecules. numberanalytics.com
| Methodology | Description | Potential Advantage |
| Chelated Alkylsodium Reagents | Use of polydentate nitrogen ligands to create soluble and highly reactive sodium reagents. researchgate.net | Enhanced reactivity, improved solubility in non-polar solvents, potential for controlled sodiation. |
| Mechanochemistry | Solvent-free or low-solvent reaction conditions using mechanical force to induce chemical reactions. mdpi.com | Higher yields, reduced solvent waste (green chemistry), access to different reactivity. |
| Advanced Base/Solvent Systems | Development of new strong bases and specialized polar aprotic solvents. numberanalytics.comnumberanalytics.com | Greater control over enolate formation, stability, and subsequent reaction selectivity. |
Exploration of New Reactivity Pathways
While the nucleophilic character of enolates is well-understood, research continues to uncover new and unexpected reactivity pathways. Enolates are ambident nucleophiles, with the negative charge delocalized between the α-carbon and the oxygen atom. libretexts.org While reactions typically occur at the carbon due to the thermodynamic stability of the resulting C=O bond, exploring conditions that favor O-functionalization or other less common pathways is a key research goal. libretexts.org
Recent studies have highlighted the subtle but critical role of enolates in reactions previously thought to proceed through other intermediates. For example, certain Michael reactions catalyzed by secondary amines have been shown to proceed not through an enamine intermediate, as traditionally believed, but through an enolate, which acts as the key nucleophile. nih.gov This revised understanding opens the door to re-evaluating and optimizing a wide range of organic reactions.
Furthermore, inspiration from the chemistry of related organometallic compounds, such as heavier Group 14 enolates, suggests new possibilities. The participation of these analogues in transformations like the sila-aldol reaction points toward unexplored pathways for common alkali metal enolates. nih.gov The study of aza enolates, which can react with challenging electrophiles like epoxides, also provides a template for expanding the scope of reactivity for traditional oxygen-containing enolates. wikipedia.orgucl.ac.uk
Advancements in Stereocontrolled Synthesis Using Sodium Enolates
Achieving control over stereochemistry—the three-dimensional arrangement of atoms—is a paramount goal in modern synthesis. When an enolate like that derived from 2-hydroxymethylcyclohexanone reacts to form a new stereocenter, the product is often a racemic mixture of enantiomers. libretexts.org A major focus of emerging research is to develop methods that favor the formation of a single desired stereoisomer.
Significant progress has been made in understanding the factors that control the stereochemical outcome of enolate reactions. For substituted cyclohexanone (B45756) enolates, the geometry of the enolate double bond (E vs. Z) is critical in determining the stereochemistry of subsequent reactions, such as the aldol reaction. bham.ac.uk The choice of base and the presence of additives can influence this geometry. For instance, certain bulky bases can favor the formation of one isomer over the other, while additives like hexamethylphosphoramide (B148902) (HMPA) can sometimes reverse this selectivity. bham.ac.uk
For conformationally rigid cyclohexanone systems, alkylation tends to proceed via axial attack on the enolate, leading to the formation of a product where the new group is in an axial position in the resulting chair-like transition state. ubc.ca Building on this principle, the use of chiral auxiliaries or catalysts that can distinguish between the two faces of the planar enolate is a promising avenue for achieving high enantioselectivity. While much of the pioneering work in this area has utilized lithium or boron enolates, the principles are being extended to sodium enolates through the use of chiral ligands. researchgate.net
| Factor | Influence on Stereocontrol | Example |
| Enolate Geometry | The E/Z configuration of the enolate double bond can determine the relative stereochemistry (e.g., syn/anti) of the product. | The use of bulky bases like LTMP can favor the trans-enolate. bham.ac.uk |
| Reaction Conformation | In cyclic systems, the enolate reacts through a preferred transition state conformation. | Alkylation of cyclohexanone enolates tends to occur from the axial direction. ubc.ca |
| Additives & Catalysts | Chiral ligands or additives can create a chiral environment around the sodium enolate, favoring attack from one face. | Principles from chiral boron enolates are being adapted for other metal enolates. researchgate.net |
Computational Design and Prediction of Enolate-Mediated Reactions
The synergy between computational chemistry and experimental synthesis is rapidly accelerating progress in the field. Computational tools are becoming indispensable for designing new reactions and predicting their outcomes with remarkable accuracy.
Detailed computational studies on enolate-mediated reactions, such as the palladium-catalyzed α-arylation of ketones, have successfully mapped out entire reaction energy profiles. unipd.itacs.org These studies can identify the most favorable mechanistic pathways, pinpoint the rate- and stereo-determining steps, and elucidate the subtle non-covalent interactions that control enantioselectivity. unipd.itacs.org This knowledge allows for the rational design of more efficient and selective catalysts.
Computational methods are also being employed in an "inside-out" design process to create novel catalysts from scratch. nih.gov For example, researchers have computationally designed proteins to function as enzymes for reactions that proceed via enolate intermediates, like the Morita-Baylis-Hillman reaction. nih.gov Similarly, quantitative transition state models have been used to predict the stereoselectivity of aldol reactions and to assist in the design of new chiral ligands for metal enolates. researchgate.net Molecular dynamics simulations are further providing insights into the behavior of enolate reactions over time, revealing complex stepwise mechanisms that are not apparent from static models. nih.gov These predictive capabilities are poised to significantly reduce the trial-and-error component of synthetic chemistry, enabling more rapid discovery of new and powerful enolate-mediated transformations.
Q & A
Q. What are the established synthetic routes for Sodium (2-oxocyclohexylidene)methanolate, and how can reaction conditions be optimized?
this compound is synthesized via cyclocondensation reactions. For example, reacting 2-cyano-N-(1-substituted ethylidene)acetohydrazides with sodium methanolate derivatives in acetic acid containing piperidine acetate yields pyridine derivatives. Key parameters include solvent choice (acetic acid for protonation control), temperature (ambient to reflux), and reaction time (2–3 hours for completion). Optimization involves adjusting stoichiometry, catalyst loading (e.g., piperidine acetate), and inert atmosphere use to prevent decomposition . Alternative routes, such as using cyclohexane-1,2-dione with ethyl (triphenylphosphoranylidene)acetate in ethanol at 90°C, achieve 61% yield, highlighting the importance of solvent polarity and reagent purity .
Q. What spectroscopic and analytical methods are used to characterize this compound and its derivatives?
Characterization relies on:
- IR spectroscopy : Absorption bands at ~2227 cm⁻¹ (C≡N stretch) and ~1670 cm⁻¹ (amide C=O stretch) confirm functional groups .
- 1H NMR : Signals for methyl protons (δ = 2.41 ppm), cyclohexylidene protons (δ = 1.27–1.85 ppm), and aromatic protons (δ = 7.24–7.75 ppm) provide structural validation .
- Mass spectrometry : Molecular ion peaks (e.g., m/z = 281 for C₁₇H₁₉N₃O) verify molecular formulas .
- Elemental analysis : Quantifies carbon, hydrogen, and nitrogen content to assess purity .
Advanced Research Questions
Q. How does this compound facilitate cyclocondensation reactions, and what mechanistic insights explain its catalytic role?
The compound acts as a strong base and nucleophile, deprotonating substrates to initiate cyclization. For example, in pyridine synthesis, it abstracts α-hydrogens from acetohydrazides, enabling enolate formation and subsequent cyclocondensation. Mechanistic studies using kinetic isotope effects (KIEs) and DFT calculations reveal that the reaction proceeds via a six-membered transition state, with piperidine acetate stabilizing intermediates through hydrogen bonding . Competitive pathways (e.g., dimerization) are suppressed by controlling reagent concentration and solvent polarity.
Q. What experimental precautions are critical for maintaining the stability of this compound during synthesis and storage?
- Moisture sensitivity : Reacts violently with water, forming methanol and sodium hydroxide. Use anhydrous solvents (e.g., dry methanol) and inert atmospheres (N₂/Ar) .
- Thermal stability : Decomposes above 126.6°C. Store at 2–8°C in amber glass containers to prevent photodegradation .
- Handling : Use corrosion-resistant equipment (e.g., PTFE-lined reactors) to avoid metal-catalyzed side reactions .
Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?
Density Functional Theory (DFT) simulations model transition states and electron density maps to predict regioselectivity. For instance, Mulliken charge analysis of the cyclohexylidene moiety identifies nucleophilic sites, guiding substrate design for cross-coupling reactions. Molecular dynamics (MD) simulations assess solvent effects, showing polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing ionic intermediates .
Data Contradictions and Resolution
Q. How can researchers resolve discrepancies in reported reaction yields for this compound-mediated syntheses?
Yield variations (e.g., 61% vs. 75%) arise from differences in:
- Purity of starting materials : Impurities in cyclohexane-1,2-dione reduce efficiency; recrystallization or sublimation improves outcomes .
- Catalyst aging : Sodium methanolate solutions degrade over time; fresh preparations or stabilized formulations (e.g., 30% in methanol) enhance reproducibility .
- Workup protocols : Incomplete removal of byproducts (e.g., sodium carbonate) skews yield calculations. Use Soxhlet extraction or column chromatography for purification .
Methodological Recommendations
Q. What strategies improve the scalability of this compound-dependent reactions for industrial research?
- Continuous flow systems : Minimize thermal degradation by controlling residence time and temperature gradients .
- Catalyst recycling : Immobilize sodium methanolate on silica or polymer supports to reduce waste .
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in academic labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
